molecular formula C18H24N4O B2491426 6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one CAS No. 905780-72-5

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2491426
CAS No.: 905780-72-5
M. Wt: 312.417
InChI Key: BBTMKIWVKXLDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperidine moiety, and an isopropylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine as a nucleophile.

    Attachment of the Isopropylbenzyl Group: The isopropylbenzyl group is attached through alkylation reactions, using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.

Scientific Research Applications

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one
  • 6-(4-ethylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one
  • 6-(4-tert-butylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one

Uniqueness

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is unique due to the presence of the isopropylbenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-piperidin-1-yl-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13(2)15-8-6-14(7-9-15)12-16-17(23)19-18(21-20-16)22-10-4-3-5-11-22/h6-9,13H,3-5,10-12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTMKIWVKXLDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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